Caffeic Acid Phenethyl Ester

Descripción

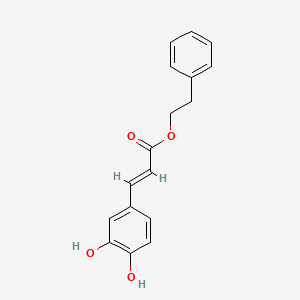

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUARLUWKZWEBQ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861176 | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115610-29-2, 104594-70-9 | |

| Record name | (E)-Caffeic acid phenethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic acid phenethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl 3,4-dihydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID PHENETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide to its Mechanism of Action

Executive Summary

Caffeic acid phenethyl ester (CAPE) is a polyphenolic ester derived from honeybee propolis, recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anti-cancer properties.[1][2] Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways. This technical guide provides an in-depth review of the core molecular mechanisms of CAPE, focusing on its interaction with key signaling cascades such as NF-κB, Nrf2, and STAT3, as well as its influence on inflammatory mediators and apoptosis. This document synthesizes current research, presents quantitative data in a structured format, details key experimental methodologies, and provides visual diagrams of the primary signaling pathways to facilitate a comprehensive understanding for research and development applications.

Introduction

Chemical and Pharmacological Profile

This compound (CAPE) is a hydrophobic, bioactive compound with the molecular formula C₁₇H₁₆O₄.[1] It is a principal active component of propolis, a resinous substance collected by honeybees.[3] The structure of CAPE, featuring hydroxyl groups within a catechol ring, is fundamental to its biological activities.[1][2] Its lipophilic nature allows for effective transport across cellular membranes to engage with intracellular targets.[4] CAPE's diverse pharmacological effects are attributed to its capacity to act as a potent antioxidant, an inhibitor of key transcription factors, and a modulator of enzymatic activity involved in inflammation and cell proliferation.[1][5]

Core Mechanisms of Action

The therapeutic effects of CAPE are multifaceted, involving the modulation of several interconnected signaling pathways.

Potent Inhibition of the NF-κB Signaling Pathway

The inhibition of Nuclear Factor-kappa B (NF-κB) is considered the primary molecular basis for CAPE's anti-inflammatory, immunomodulatory, and anti-cancer effects.[2][6] NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[7]

CAPE disrupts this cascade at multiple points:

-

Inhibition of IKK Complex: Some studies suggest CAPE directly inhibits the IKK complex, preventing the initial phosphorylation of IκBα.[7][8]

-

Prevention of p65 Translocation: CAPE has been shown to prevent the translocation of the active p65 subunit of NF-κB into the nucleus.[3][6]

-

Inhibition of DNA Binding: CAPE effectively blocks the binding of the NF-κB complex to its target DNA sequences, thereby preventing gene transcription. This action is specific, as it does not affect the DNA binding of other transcription factors like AP-1 or Oct-1.[3][6][9]

References

- 1. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits T-cell activation by targeting both nuclear factor of activated T-cells and NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide to its Biological Activities and Mechanisms of Action

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid phenethyl ester (CAPE) is a polyphenolic compound derived from honeybee propolis, renowned for its extensive spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the primary pharmacological properties of CAPE, including its anti-inflammatory, immunomodulatory, anticancer, antioxidant, neuroprotective, and antimicrobial effects. We delve into the molecular mechanisms underpinning these activities, with a focus on key signaling pathways such as NF-κB, Nrf2, and apoptosis-related cascades. This document summarizes quantitative data from preclinical studies in structured tables, presents detailed protocols for key experimental assays, and utilizes graphical diagrams to illustrate complex molecular interactions, serving as an in-depth resource for the scientific community engaged in natural product research and therapeutic development.

Anti-inflammatory and Immunomodulatory Activities

CAPE is a potent anti-inflammatory and immunomodulatory agent, primarily exerting its effects through the strong and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Mechanism of Action: NF-κB Inhibition

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as TNF-α or IL-1β, trigger the activation of the IκB-kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

CAPE intervenes by preventing the degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[3][5] This action provides the molecular basis for its widespread anti-inflammatory effects.[3]

Signaling Pathway: CAPE Inhibition of NF-κB

References

- 1. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity and Chemical Synthesis of this compound and Its Derivatives [mdpi.com]

- 3. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Caffeic acid phenethyl ester natural sources and extraction

An In-depth Technical Guide to Caffeic Acid Phenethyl Ester (CAPE): Natural Sources, Extraction, and Biological Mechanisms

Introduction

This compound (CAPE) is a potent bioactive compound found in nature, most notably as a key component of honeybee propolis.[1][2] First isolated by Grunberger et al., this hydrophobic polyphenol is formed through the esterification of caffeic acid and phenethyl alcohol.[1][3] CAPE has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, immunomodulatory, antimicrobial, and cytotoxic properties.[1][4] Its therapeutic potential is being explored for various pathologies, from cancer and neurodegenerative diseases to infections and inflammatory disorders.[1][3]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sources of CAPE, detailed methodologies for its extraction and purification, and an in-depth look at the key cellular signaling pathways it modulates.

Natural Sources of this compound

The primary and most studied natural source of CAPE is propolis, a resinous substance collected by honeybees from plant sources, particularly from the buds of poplar trees (Populus species).[5] However, the concentration of CAPE in propolis varies significantly depending on the geographical region, the local flora visited by the bees, and the season.[3][4] For instance, propolis from China has been reported to have high concentrations of CAPE, while Brazilian propolis may contain virtually none.[4] CAPE is also found in lower concentrations in various plants and even in some honey from temperate zones.[1][5]

Table 1: Concentration of CAPE in Various Natural Sources

| Natural Source | Geographic Origin | CAPE Concentration (mg/g) | Reference |

| Propolis | Turkey | 1.41 - 30.15 | [6] |

| Propolis | Turkey | 1.75 - 28.54 | [7] |

| Propolis | China | 15 - 29 | [4] |

| Propolis | Italy | 9.90 - 12.90 | [7] |

| Propolis | Mexico (Ures) | 11.4 | [3] |

| Populus buds | N/A | 1.611 ± 0.272 | [3] |

Extraction and Purification Methodologies

Obtaining pure CAPE from its natural sources involves a multi-step process of extraction, followed by purification. The choice of extraction method is critical as it affects yield, purity, and cost-effectiveness.

Below is a generalized workflow for the extraction and purification of CAPE from propolis.

Figure 1: General experimental workflow for CAPE extraction and purification.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Maceration)

Solvent extraction is the most common and straightforward method for obtaining CAPE from propolis.[8] It operates on the principle of CAPE's solubility in organic solvents like ethanol, methanol, or ethyl acetate.[8]

-

1. Sample Preparation:

-

2. Extraction:

-

Place the prepared propolis powder into an Erlenmeyer flask.

-

Add a measured volume of the selected solvent. 70% ethanol is a commonly used and effective solvent.[9] A solvent-to-powder ratio of 10:1 (v/w) can be used (e.g., 200 mL of solvent for 20 g of propolis).[8]

-

Seal the flask and allow the mixture to macerate for a period ranging from 24 hours to several days (e.g., 72 hours) at room temperature, with occasional shaking.[8][9]

-

-

3. Filtration and Concentration:

-

After maceration, filter the mixture through Whatman No. 1 filter paper to separate the liquid extract from the solid residue.[10]

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature around 40°C to remove the solvent.[10]

-

The resulting viscous material is the crude propolis extract, rich in CAPE.

-

-

4. Storage:

-

Store the crude extract at 4°C in a dark container until further purification and analysis.[10]

-

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, enhancing mass transfer and extraction efficiency, often in a shorter time frame than maceration.[8][9]

-

1. Sample Preparation:

-

Prepare the propolis powder as described in Protocol 1.

-

-

2. Extraction:

-

Place the propolis powder (e.g., 2 g) and solvent (e.g., 70% ethanol) in an extraction vessel.[9]

-

Immerse the vessel in an ultrasonic bath.

-

Apply ultrasonic waves (e.g., frequency of 18 to 25 kHz) for a specified duration (e.g., 25 minutes).[11] The ultrasonic intensity and time should be optimized to maximize yield without degrading CAPE.[8]

-

-

3. Filtration and Concentration:

-

Follow the filtration and concentration steps as outlined in Protocol 1.

-

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[12] The solvent properties of supercritical CO₂ can be tuned by changing pressure and temperature. For polar compounds like CAPE, a polar co-solvent such as ethanol is often added to improve extraction yield.[12][13]

-

1. Sample Preparation:

-

Prepare the propolis powder as described in Protocol 1.

-

-

2. SFE Procedure:

-

Load the propolis powder into the extraction cell of a supercritical fluid extractor (e.g., SFT-110).[12]

-

Set the desired extraction parameters. Optimal conditions must be determined experimentally, but a starting point could be:

-

Pump supercritical CO₂ (and the co-solvent, if used) through the extraction cell. The CAPE and other soluble compounds will be dissolved in the fluid.

-

The extract-laden fluid is then depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

-

-

3. Collection and Storage:

-

Collect the extract from the separation vessel.

-

Store the extract at 4°C in a dark container.

-

Table 2: Comparison of Extraction Methods

| Method | Advantages | Disadvantages |

| Solvent Extraction | Simple, low equipment cost, scalable.[8] | Time-consuming, large solvent consumption, potential for thermal degradation if heated.[9] |

| Ultrasound-Assisted | Fast, efficient, reduced solvent usage compared to maceration.[8][9] | Potential for degradation of active components if intensity is not controlled.[8] |

| Supercritical Fluid | "Green" technology (non-toxic solvent), high selectivity, solvent-free final product.[12][14] | High initial equipment cost, requires optimization of multiple parameters.[8] |

Purification and Quantification

Crude extracts typically contain a mixture of compounds. Further purification is required to isolate CAPE.

-

Purification: Column chromatography is a common technique used to separate CAPE from other co-extracted substances.[8] The crude extract is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system is used to elute the compounds at different rates, allowing for the collection of purified CAPE fractions.

-

Quantification: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical methods for the precise quantification of CAPE.

Table 3: Analytical Methods for CAPE Quantification

| Method | Column | Mobile Phase | Detection | Reference |

| LC-ESI-MS | Luna RP-C18 | Water-acetonitrile linear gradient | Electrospray Ionization Mass Spectrometry (ESI-MS) | [7][15] |

| HPLC-UV | C18 | Varies (e.g., Acetonitrile/Water mixtures) | UV Detector | [7] |

| UPLC-ESI-MS/MS | C18 (2.1 mm x 50 mm, 1.7 µm) | Gradient of water and acetonitrile with formic acid | Tandem Mass Spectrometry (MS/MS) | [7] |

Key Signaling Pathways Modulated by CAPE

CAPE exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Its ability to interfere with key inflammatory and cell survival cascades is central to its therapeutic potential.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory response.[3] In many diseases, including cancer and chronic inflammatory conditions, this pathway is constitutively active. CAPE is a well-documented and potent inhibitor of NF-κB activation.[2][16] It can prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the expression of pro-inflammatory genes like IL-1β, IL-6, and COX-2.[3][17]

Figure 2: CAPE-mediated inhibition of the NF-κB signaling pathway.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[3] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes. CAPE has been shown to be an activator of the Nrf2 pathway, contributing significantly to its neuroprotective and antioxidant effects.[3]

Figure 3: CAPE-mediated activation of the Nrf2 antioxidant pathway.

Modulation of Wnt Signaling

In the context of prostate cancer, CAPE has been shown to uniquely modulate Wnt signaling pathways, which are crucial for cell fate and proliferation. It simultaneously suppresses the oncogenic canonical (β-catenin-dependent) Wnt pathway while activating the tumor-suppressive non-canonical Wnt pathway.[18] This dual action helps to reduce cancer cell migration and invasion.[18]

References

- 1. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CAPE), Derived from a Honeybee Product Propolis, Exhibits a Diversity of Anti-tumor Effects in Preclinical Models of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The process of extracting this compound from propolis in propolis extract powder. [greenskybio.com]

- 9. Different extraction methods of biologically active components from propolis: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 11. SI8711835A8 - Process for preparing a liquid ethanol extract of propolis - Google Patents [patents.google.com]

- 12. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Quantitative analysis of this compound in crude propolis by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Caffeic Acid Phenethyl Ester (CAPE)

This compound (CAPE) is a polyphenolic compound derived from honeybee propolis that has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][2][3] Despite its therapeutic promise, the clinical translation of CAPE is hindered by challenges related to its physicochemical properties, which directly impact its bioavailability and pharmacokinetic profile.[1] This guide provides a comprehensive technical overview of the current understanding of CAPE's absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.

Bioavailability and Physicochemical Properties

The therapeutic efficacy of an orally administered drug is fundamentally linked to its bioavailability, which is the fraction of the dose that reaches systemic circulation unchanged.[4][5] CAPE's structure, featuring two hydroxyl groups and a phenethyl motif, provides high lipophilicity and membrane permeability, suggesting better stability and bioavailability than its parent compound, caffeic acid.[6] However, its practical application is limited by low aqueous solubility and extensive presystemic metabolism, which are significant barriers to achieving adequate systemic exposure.[1][7]

Factors Limiting Oral Bioavailability

-

Poor Water Solubility : Limits the dissolution rate in the gastrointestinal tract, a prerequisite for absorption.[1][7]

-

First-Pass Metabolism : Upon absorption and transport via the hepatic portal system, CAPE is subject to extensive metabolism in the liver before it can enter general circulation.[8]

-

In Vivo Instability : Studies show CAPE is rapidly hydrolyzed in vivo, primarily to caffeic acid, which is then considered a major active metabolite.[6][9][10]

Strategies to overcome these limitations, such as the use of lipid-based delivery systems or nanoparticles, are active areas of research to enhance the therapeutic potential of CAPE.[11][12][13]

Pharmacokinetics

Pharmacokinetic studies are crucial for determining the optimal dosing regimens and understanding the disposition of a drug within the body.[4] The majority of CAPE's pharmacokinetic data comes from preclinical studies in rodent models.

Absorption

Following oral administration in rats, CAPE absorption is influenced by its formulation.[2] The compound is absorbed across the lining of the GI tract before entering the hepatic portal system.[8] However, due to rapid metabolism, intact CAPE levels in plasma are often low.[10]

Distribution

After intravenous administration in rats, CAPE exhibits a high volume of distribution, indicating extensive distribution into tissues.[14] This property is consistent with its lipophilic nature. Studies have also shown that CAPE has the ability to cross the blood-brain barrier, which is significant for its potential use in preventing neurodegenerative diseases.[6]

Metabolism

Metabolism is a critical determinant of CAPE's pharmacokinetic profile.

-

Hydrolysis : The primary metabolic pathway for CAPE is hydrolysis of the ester bond, catalyzed by carboxylesterases, to yield caffeic acid and phenethyl alcohol.[9][10][15] This process is notably rapid in rat plasma but significantly slower in human plasma, suggesting potential species-specific differences in its metabolic fate.[9][15]

-

Transesterification : If administered with alcohol-based solvents, CAPE can undergo transesterification, forming new bioactive caffeic acid esters.[10]

The rapid conversion to caffeic acid suggests that some of the biological activities attributed to CAPE in vivo may be mediated by its primary metabolite.[10]

Excretion

Following oral administration in rats, the major metabolite, caffeic acid, is found at high levels in urine collected within 24 hours, along with low levels of intact CAPE.[9][10] The elimination half-life of CAPE after intravenous administration in rats is short, ranging from approximately 21 to 27 minutes, and appears to be independent of the dose administered.[14]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of CAPE from preclinical studies.

Table 1: Pharmacokinetic Parameters of CAPE in Rats Following Intravenous (IV) Administration [14]

| Dose (mg/kg) | AUC (ng·h/mL) | Total Body Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Elimination Half-Life (min) |

| 5 | 572 ± 113 | 172 ± 33.7 | 5209 ± 1113 | 21.2 ± 2.8 |

| 10 | 2580 ± 543 | 71.7 ± 15.1 | 2270 ± 290 | 22.1 ± 1.8 |

| 20 | 9500 ± 1950 | 42.1 ± 8.7 | 1555 ± 359 | 26.7 ± 5.5 |

| Data presented as mean ± SD. Data derived from a study in Sprague-Dawley rats. The increase in AUC is disproportionately greater than the dose increase, and clearance decreases with increasing dose, indicating nonlinear pharmacokinetics.[14] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols from key pharmacokinetic studies of CAPE.

Protocol: IV Pharmacokinetics in Rats[14]

-

Animal Model : Male Sprague-Dawley rats.

-

Drug Administration : CAPE was administered as a single dose (5, 10, or 20 mg/kg) via intravenous injection.

-

Sample Collection : Blood samples were collected from the jugular vein at predetermined time points post-administration. Plasma was separated by centrifugation.

-

Sample Analysis : Plasma concentrations of CAPE were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][16]

-

Pharmacokinetic Analysis : Plasma concentration-time data were analyzed using non-compartmental analysis (NCA) to determine key parameters such as AUC, clearance, volume of distribution, and half-life.[14]

Protocol: In Vitro Plasma Stability Assay[9][10]

-

Biological Matrix : Freshly collected rat and human plasma.

-

Experimental Setup : CAPE was incubated in plasma at 37°C for a period of up to 6 hours. Aliquots were taken at various time points.

-

Inhibitor Study : To identify the enzyme class responsible for metabolism, specific esterase inhibitors were co-incubated with CAPE in rat plasma.

-

Sample Preparation : The reaction was stopped, and proteins were precipitated (e.g., with acetonitrile). The supernatant was collected for analysis.[17]

-

Sample Analysis : The concentrations of CAPE and its metabolite (caffeic acid) were determined by an appropriate analytical method, such as HPLC or LC-MS/MS.[17]

Caption: A typical experimental workflow for determining key pharmacokinetic parameters in a preclinical setting.

Modulation of Cellular Signaling Pathways

CAPE exerts its diverse biological effects by interacting with a multitude of intracellular signaling pathways. Understanding these mechanisms is crucial for drug development professionals targeting specific therapeutic areas.

Inhibition of NF-κB Signaling

A primary mechanism underlying CAPE's potent anti-inflammatory and anti-cancer activity is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][18] CAPE prevents the translocation of the active p65 subunit from the cytoplasm to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[19]

Caption: CAPE blocks NF-κB activation by inhibiting the IKK complex, preventing downstream gene transcription.

Dual Regulation of Wnt Signaling

In prostate cancer cells, CAPE has been shown to uniquely modulate the Wnt signaling pathways. It simultaneously suppresses the oncogenic canonical (β-catenin dependent) pathway while activating the tumor-suppressive non-canonical pathway, which involves Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2).[20]

Caption: CAPE inhibits canonical Wnt signaling while activating the non-canonical ROR2 pathway in cancer cells.[20]

Activation of AMPK/Foxo3 Signaling

In triple-negative breast cancer models, CAPE has been found to activate AMP-activated protein kinase (AMPK) and promote the nuclear translocation of Forkhead box protein O3 (Foxo3).[21] This activation cascade leads to growth inhibition, apoptosis, and a form of programmed cell death known as ferroptosis.[19][21]

Caption: CAPE induces anti-cancer effects by activating the AMPK signaling axis, leading to Foxo3 nuclear activity.[21]

Conclusion and Future Perspectives

This compound holds considerable therapeutic promise, but its poor oral bioavailability remains a significant hurdle for clinical development. Pharmacokinetic studies reveal rapid metabolism and elimination, particularly in rodent models, with caffeic acid as the major metabolite. The discrepancy in metabolic stability between rat and human plasma underscores the importance of careful interspecies extrapolation.

For drug development professionals, future efforts should focus on:

-

Developing Advanced Formulations : Creating novel drug delivery systems (e.g., nanoparticles, solid lipid nanoparticles, self-emulsifying systems) to enhance solubility and protect CAPE from presystemic metabolism.[7][11][12]

-

Prodrug Strategies : Designing prodrugs of CAPE that can release the active compound at the target site after systemic absorption.

-

Further Clinical Investigation : Conducting pharmacokinetic studies in humans to accurately characterize its ADME profile and determine its true therapeutic window.

A thorough understanding of CAPE's pharmacokinetics and its complex interactions with cellular signaling pathways is indispensable for unlocking its full potential as a therapeutic agent.

References

- 1. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo stability of this compound, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. upm-inc.com [upm-inc.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of this compound and its catechol-ring fluorinated derivative following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]

- 16. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 17. ijisrt.com [ijisrt.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Caffeic Acid Phenethyl Ester (CAPE): An In-depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caffeic Acid Phenethyl Ester (CAPE) is a polyphenolic compound derived from honeybee propolis, renowned for its potent antioxidant and anti-inflammatory activities.[1][2][3][4] This technical guide provides a comprehensive overview of the antioxidant properties of CAPE, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of CAPE. The core of CAPE's antioxidant action lies in its ability to directly scavenge free radicals and to modulate key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.[1][5] This dual action allows CAPE to not only neutralize existing oxidative threats but also to bolster the cell's intrinsic antioxidant defenses. This guide presents a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key antioxidant assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound (CAPE)

CAPE is an ester of caffeic acid and phenethyl alcohol and is considered one of the most biologically active components of propolis.[6][7] Its chemical structure, featuring a catechol ring and a phenethyl moiety, is crucial for its antioxidant and biological activities. The caffeic acid portion, in particular, is a more potent antioxidant than related phenylpropanoids like ferulic acid and p-coumaric acid.[6] The concentration of CAPE in propolis can vary significantly depending on its geographical origin.[1]

Mechanisms of Antioxidant Action

CAPE exerts its antioxidant effects through a multi-faceted approach, which includes direct free radical scavenging and modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

Direct Free Radical Scavenging

The phenolic hydroxyl groups on the catechol ring of CAPE are excellent hydrogen donors, enabling it to directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide anions, hydroxyl radicals, and peroxynitrite. At a concentration of 10 µM, CAPE has been shown to completely block the production of ROS in human neutrophils and in the xanthine/xanthine oxidase system.[3] This direct scavenging activity is a primary contributor to its ability to inhibit lipid peroxidation and protect cellular components from oxidative damage.[2][4]

Modulation of the Nrf2 Signaling Pathway

A key mechanism of CAPE's indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5][8] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or electrophilic compounds like CAPE can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[10][11]

CAPE has been shown to increase the nuclear levels of Nrf2 protein and enhance the expression of Nrf2-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1).[5][9][10] This upregulation of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), strengthens the cell's ability to combat oxidative stress.[8][12] The activation of the Nrf2 pathway by CAPE is, in part, mediated by the modulation of upstream signaling kinases such as MAPKs (ERK, JNK, and p38).[8]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and can be activated by oxidative stress.[2] CAPE is a potent and specific inhibitor of NF-κB activation.[2][5] It can interfere with the TNF-α dependent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This inhibition is achieved, in part, through the direct inhibition of the IκB kinase (IKK) complex.[5] By suppressing the NF-κB pathway, CAPE reduces the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are also sources of oxidative stress.[2] The inhibitory effect of CAPE on NF-κB is also linked to its ability to activate the Nrf2 pathway, suggesting a crosstalk between these two crucial signaling cascades.[5]

Other Antioxidant Mechanisms

-

Inhibition of Pro-oxidant Enzymes: CAPE can inhibit the activity of enzymes that generate ROS, such as xanthine oxidase and 5-lipoxygenase.[3][6]

-

Chelation of Metal Ions: CAPE possesses iron-binding capacity, which can interfere with the Fenton reaction, a major source of hydroxyl radicals.[6]

-

Modulation of Mitochondrial Function: CAPE can reduce mitochondrial ROS production and protect against oxidative stress-induced apoptosis by regulating mitochondrial function.[13]

Quantitative Antioxidant Properties of CAPE

The antioxidant efficacy of CAPE has been quantified in numerous studies using a variety of assays. The following tables summarize the key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Antioxidant Activity of CAPE

| Assay | Model System | CAPE Concentration | Observed Effect | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50: 58.8 ± 6.7 µg/mL | Potent free radical scavenging activity. | [14] |

| ABTS Radical Scavenging | Chemical Assay | TEAC value significantly higher than Trolox | Strong radical cation scavenging ability. | [15] |

| FRAP (Ferric Reducing Antioxidant Power) | Chemical Assay | TEAC value significantly higher than Trolox | Potent reducing power. | [15] |

| CUPRAC (Cupric Reducing Antioxidant Capacity) | Chemical Assay | TEAC value significantly higher than Trolox | High cupric ion reducing capacity. | [15] |

| ROS Production Inhibition | Human Neutrophils | 10 µM | Complete blockage of ROS production. | [3] |

| ROS Production Inhibition | Xanthine/Xanthine Oxidase System | 10 µM | Complete blockage of ROS production. | [3] |

| Cellular Antioxidant Activity (CAA) | M12.C3.F6 Lymphoma Cells | 5 µM | Significant reduction in intracellular ROS induced by H₂O₂. | [14] |

| Cellular Antioxidant Activity (CAA) | RAW 264.7 Macrophages | 5 µM | Prevention of H₂O₂-induced oxidative stress. | [14] |

Table 2: In Vivo and Cellular Antioxidant Effects of CAPE

| Model System | CAPE Treatment | Parameter Measured | Observed Effect | Reference |

| Streptozotocin-induced diabetic rats (liver) | 10 µM/kg/day (i.p.) | Malondialdehyde (MDA) | Significant reduction in MDA levels compared to untreated diabetic rats. | [12] |

| Streptozotocin-induced diabetic rats (liver) | 10 µM/kg/day (i.p.) | Superoxide Dismutase (SOD) Activity | Reduced the elevated SOD activity towards control levels. | [12] |

| Streptozotocin-induced diabetic rats (liver) | 10 µM/kg/day (i.p.) | Catalase (CAT) Activity | Reduced the elevated CAT activity towards control levels. | [12] |

| Amiodarone-induced pulmonary fibrosis in rats (lung) | 5 µmol/Kg | Malondialdehyde (MDA) | Significantly decreased MDA levels. | [4] |

| Amiodarone-induced pulmonary fibrosis in rats (lung) | 5 µmol/Kg | Superoxide Dismutase (SOD) Activity | Significantly decreased SOD activity. | [4] |

| HepG2 Cells | 20 µM for 6h | Nuclear Nrf2 Protein Levels | Time-dependent increase in nuclear Nrf2 levels. | [9] |

| HSC-T6 Cells | Not specified | SOD, CAT, GSH Activities | Increased expression levels of SOD, CAT, and GSH activities. | [8] |

| HSC-T6 Cells | Not specified | Nuclear Nrf2 Translocation | Promoted Nrf2 protein translocation from the cytosol to the nucleus. | [8] |

Experimental Protocols for Key Antioxidant Assays

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.

-

Sample Preparation: Dissolve CAPE in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Assay:

-

To 2 ml of each CAPE dilution, add 2 ml of the 0.1 mM DPPH solution.

-

Prepare a control sample containing 2 ml of methanol and 2 ml of the DPPH solution.

-

Prepare a blank sample containing 2 ml of the respective CAPE dilution and 2 ml of methanol.

-

Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of CAPE.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization of the solution, which is measured as a decrease in absorbance.

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of CAPE in the same solvent used to dilute the ABTS•+ working solution.

-

Assay:

-

To 1 ml of the ABTS•+ working solution, add 10 µl of each CAPE dilution.

-

Prepare a control sample containing 1 ml of the ABTS•+ working solution and 10 µl of the solvent.

-

-

Measurement: After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of CAPE with that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), within cultured cells. The non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will quench the ROS and inhibit the formation of DCF.

Procedure:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom and culture until confluent.

-

Cell Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of CAPE and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Remove the treatment medium and wash the cells with PBS.

-

Add 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to each well.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

-

Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined using the following formula:

Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results can be expressed as quercetin equivalents.

Visualizing the Antioxidant Mechanisms of CAPE

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the antioxidant properties of CAPE.

Signaling Pathways

Caption: CAPE's dual antioxidant mechanism: Nrf2 activation and NF-κB inhibition.

Experimental Workflow

Caption: A tiered workflow for evaluating the antioxidant potential of CAPE.

Structure-Activity Relationship

Caption: Key functional groups of CAPE responsible for its antioxidant activity.

Conclusion and Future Directions

This compound has consistently demonstrated robust antioxidant properties across a wide range of experimental models. Its ability to both directly neutralize reactive oxygen species and to enhance the endogenous antioxidant capacity of cells through the modulation of the Nrf2 and NF-κB signaling pathways makes it a compelling candidate for further investigation as a therapeutic agent for diseases with an underlying oxidative stress component. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of CAPE's antioxidant potential.

Future research should focus on several key areas. Firstly, further in vivo studies are needed to establish the bioavailability, pharmacokinetics, and optimal dosing of CAPE for achieving therapeutic antioxidant effects. Secondly, the development of novel delivery systems could help overcome the challenges associated with CAPE's low solubility and improve its clinical applicability.[1] Finally, well-designed clinical trials are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients suffering from oxidative stress-related pathologies. The continued exploration of CAPE and its derivatives holds significant promise for the development of novel antioxidant therapies.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. mdpi.com [mdpi.com]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. researchgate.net [researchgate.net]

- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zellx.de [zellx.de]

- 8. content.abcam.com [content.abcam.com]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. Free radical scavenging activity [protocols.io]

- 11. arborassays.com [arborassays.com]

- 12. assaygenie.com [assaygenie.com]

- 13. 3hbiomedical.com [3hbiomedical.com]

- 14. sunlongbiotech.com [sunlongbiotech.com]

- 15. iomcworld.com [iomcworld.com]

A Comprehensive Technical Guide on the Anticancer Properties of Caffeic Acid Phenethyl Ester (CAPE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid phenethyl ester (CAPE) is a polyphenolic compound derived from honeybee propolis, recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1][2] Accumulating evidence has highlighted its significant potential as an anticancer agent, demonstrating cytostatic, antiproliferative, and pro-apoptotic effects across a wide range of cancer types.[3][4][5] This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and quantitative efficacy of CAPE, along with relevant experimental protocols to facilitate further research and development.

Mechanisms of Anticancer Activity

CAPE exerts its anticancer effects through a multi-targeted approach, influencing several core cellular processes involved in tumor progression and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. CAPE has been shown to be a potent inducer of apoptosis in various cancer cell lines. Its pro-apoptotic activity is mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: CAPE modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[6] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the final stages of apoptosis.[7]

-

Extrinsic Pathway: CAPE can also trigger the extrinsic pathway by upregulating the expression of death receptors such as Fas and their ligands.[8] This engagement leads to the activation of caspase-8, which can directly activate effector caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[8]

-

p53-Dependent and Independent Apoptosis: CAPE has been shown to activate the p53 tumor suppressor pathway, a key regulator of apoptosis.[9] However, it can also induce apoptosis in cancer cells with mutated or non-functional p53, suggesting the involvement of p53-independent mechanisms.[9]

Cell Cycle Arrest

CAPE can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[10][11] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[11] For instance, CAPE has been observed to downregulate the expression of CDK4 and CDK6, leading to G1 phase arrest.[11]

Anti-Metastatic and Anti-Invasive Properties

Metastasis is a major cause of cancer-related mortality. CAPE has demonstrated the ability to suppress the migration and invasion of cancer cells.[3][12] This is partly achieved by inhibiting the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[3][12][13] Furthermore, CAPE can modulate the epithelial-mesenchymal transition (EMT), a process crucial for metastasis, by affecting the expression of key EMT markers.[12][14]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. CAPE exhibits anti-angiogenic properties by inhibiting the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[3] It can also directly inhibit the proliferation and tube formation of endothelial cells, thereby restricting the tumor's blood supply.[3]

Key Signaling Pathways Modulated by CAPE

CAPE's anticancer activities are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, cell survival, and proliferation.[6][15] In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy.[6] CAPE is a well-documented and specific inhibitor of NF-κB activation.[3][16] It blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of NF-κB target genes involved in cell survival and inflammation.[11][15]

Figure 1: CAPE-mediated inhibition of the NF-κB signaling pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is persistently activated in many cancers, contributing to cell proliferation, survival, and angiogenesis.[17][18] Aberrant STAT3 signaling promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression and anti-apoptosis, such as Bcl-2 and survivin.[18] CAPE has been shown to inhibit the activation of STAT3, thereby downregulating its downstream targets and suppressing tumor growth.[14]

Figure 2: Inhibition of the STAT3 signaling pathway by CAPE.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, survival, and metabolism.[19][20] Hyperactivation of this pathway is a common event in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.[20][21] CAPE has been found to suppress the PI3K/Akt pathway, contributing to its anticancer effects.[3] By inhibiting this pathway, CAPE can promote apoptosis and inhibit cell proliferation in cancer cells.[3]

Figure 3: CAPE's inhibitory action on the PI3K/Akt signaling pathway.

Quantitative Efficacy Data

The cytotoxic and antiproliferative effects of CAPE have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 1: IC50 Values of CAPE in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | 20 | 72 | [22] |

| Breast Cancer | MDA-MB-231 | 40 | 72 | [22] |

| Ovarian Cancer | OV7 | 50-100 | 6-24 | [23] |

| Ovarian Cancer | CRL1572 | 50-100 | 6-24 | [23] |

| Ovarian Cancer | HTB76 | 50-100 | 12-24 | [23] |

| Colon Cancer | HCT116 | Not specified | Not specified | [24] |

| Gastric Cancer | AGS | Not specified | Not specified | [24] |

| Cholangiocarcinoma | Mz-ChA-1 | 20-50 | Not specified | [6] |

| Cervical Cancer | HeLa | ~20-30 | 24-48 | [10] |

| Cervical Cancer | Siha | ~20-30 | 24-48 | [10] |

| Nasopharyngeal Carcinoma | CNE-1 | Not specified | Not specified | [11] |

| Nasopharyngeal Carcinoma | CNE-2 | Not specified | Not specified | [11] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay type.

Experimental Protocols

This section outlines common methodologies used to investigate the anticancer properties of CAPE.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of CAPE on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

CAPE Treatment: Treat the cells with various concentrations of CAPE (and a vehicle control, e.g., DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with CAPE at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by CAPE.

Protocol:

-

Protein Extraction: Lyse CAPE-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p65, p-STAT3, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Figure 4: A generalized workflow for Western Blotting analysis.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent and broad-spectrum anticancer activities. Its ability to modulate multiple key signaling pathways, including NF-κB, STAT3, and PI3K/Akt, underscores its potential as a multi-targeted therapeutic agent.[3] The induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis further contribute to its anticancer profile.[3][25]

While preclinical studies are encouraging, further research is necessary to fully elucidate its therapeutic potential. Future investigations should focus on:

-

In vivo efficacy and safety: More extensive in vivo studies in various animal models are needed to establish the efficacy, pharmacokinetics, and potential toxicity of CAPE.[3][4]

-

Combination therapies: Exploring the synergistic effects of CAPE with conventional chemotherapeutic agents or radiotherapy could lead to more effective cancer treatment strategies with reduced side effects.[11][23]

-

Clinical trials: Well-designed clinical trials are essential to translate the promising preclinical findings into clinical applications for cancer patients.[3][4]

-

Bioavailability and formulation: Addressing the challenges of CAPE's low bioavailability through novel drug delivery systems could enhance its therapeutic efficacy.[25]

References

- 1. scialert.net [scialert.net]

- 2. In vivo and in vitro antıneoplastic actions of this compound (CAPE): therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. The anticancer mechanism of this compound (CAPE): review of melanomas, lung and prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. This compound decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibited effects of CAPE-pNO2 on cervical carcinoma in vivo and in vitro and its detected metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound suppressed growth and metastasis of nasopharyngeal carcinoma cells by inactivating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CAPE-pNO2 Inhibited the Growth and Metastasis of Triple-Negative Breast Cancer via the EGFR/STAT3/Akt/E-Cadherin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 20. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound (CAPE), Derived from a Honeybee Product Propolis, Exhibits a Diversity of Anti-tumor Effects in Preclinical Models of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antagonistic Effects of CAPE (a Component of Propolis) on the Cytotoxicity and Genotoxicity of Irinotecan and SN38 in Human Gastrointestinal Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide to its Inhibition of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid phenethyl ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anti-cancer properties. A primary mechanism underlying these diverse biological activities is its targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of genes involved in inflammation, immune responses, cell survival, and proliferation. Its aberrant activation is a hallmark of numerous chronic inflammatory diseases and malignancies, making it a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular mechanisms by which CAPE obstructs the NF-κB signaling cascade. We will dissect the key inhibitory actions of CAPE on various components of the pathway, present quantitative data from seminal studies, and provide detailed experimental protocols for the key assays used to elucidate this inhibitory pathway.

The NF-κB Signaling Pathway: A Brief Overview

The NF-κB family of transcription factors, most commonly the p50/p65 (RelA) heterodimer, is sequestered in the cytoplasm in an inactive state through its association with the inhibitor of κB (IκB) proteins, predominantly IκBα. Upon stimulation by a diverse range of stimuli, such as pro-inflammatory cytokines (e.g., TNF-α), lipopolysaccharides (LPS), or oxidative stress, the canonical NF-κB pathway is activated. This activation hinges on the IκB kinase (IKK) complex, which comprises two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates IκBα at specific serine residues, tagging it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby initiating the transcription of pro-inflammatory and pro-survival genes.

CAPE's Multi-Faceted Inhibition of the NF-κB Pathway

CAPE exerts its inhibitory effects on the NF-κB pathway at multiple junctures, leading to a comprehensive blockade of this critical signaling cascade. The primary mechanisms of inhibition are detailed below.

Inhibition of IκB Kinase (IKK) Activity

A crucial upstream event in NF-κB activation is the phosphorylation of IκBα by the IKK complex.[1] Studies have demonstrated that CAPE can directly interfere with the catalytic activity of IKK, thereby preventing the initial phosphorylation of IκBα.[2] This inhibition of IKK phosphorylation has been observed in a dose-dependent manner in various cell types, including primary human CD4+ T cells.[2] By targeting IKK, CAPE effectively halts the signaling cascade at a very early stage. Some evidence also suggests that CAPE's inhibitory effect on IKK may be linked to its ability to activate the Nrf2 pathway, which has a role in antioxidant responses.

Prevention of IκBα Degradation

The prevention of IκBα phosphorylation by CAPE directly leads to the stabilization of the IκBα protein.[2] Without the phosphorylation signal, IκBα is not recognized by the ubiquitin ligase complex and is therefore not targeted for proteasomal degradation.[3] This results in the continued sequestration of NF-κB in the cytoplasm. While some reports have suggested that CAPE might act as a proteasome inhibitor, the predominant view is that the inhibition of IκBα degradation is a direct consequence of IKK inhibition rather than a direct effect on the proteasome itself in the context of NF-κB signaling.[4]

Blockade of p65 Nuclear Translocation

By preventing the degradation of IκBα, CAPE effectively masks the nuclear localization signal of the p65 subunit of NF-κB.[4] This directly inhibits the translocation of the active NF-κB dimer from the cytoplasm to the nucleus.[2] This has been visually confirmed through immunofluorescence and Western blot analysis of nuclear and cytoplasmic fractions, showing a dose-dependent reduction of p65 in the nucleus of CAPE-treated cells.[5]

Direct Inhibition of NF-κB DNA Binding

Intriguingly, some studies have reported that CAPE can inhibit NF-κB activity even when IκBα degradation is not affected.[4][6] This suggests a more direct mechanism of action on the NF-κB dimer itself. It is proposed that CAPE can directly interact with the p65 subunit, potentially through modification of critical cysteine residues in its DNA-binding domain, thereby preventing its binding to the κB consensus sequences on the DNA.[4] This direct inhibition of DNA binding provides an additional layer of NF-κB suppression by CAPE.

Quantitative Data on CAPE-Mediated NF-κB Inhibition

The inhibitory effects of CAPE on the NF-κB pathway have been quantified in numerous studies. The following tables summarize key quantitative findings from the literature.

Table 1: Dose-Dependent Inhibition of NF-κB Activation by CAPE

| Cell Type | Stimulus | Assay | CAPE Concentration (µM) | Observed Effect | Reference |

| Human CD4+ T cells | PMA + Ionomycin | EMSA | 10, 20, 50, 100 | Dose-dependent decrease in NF-κB DNA binding | [2] |

| Human CD4+ T cells | PMA + Ionomycin | Western Blot | 10, 20, 50, 100 | Dose-dependent inhibition of IKKα/β and IκBα phosphorylation | [2] |

| Jurkat T cells | PMA + Ionomycin | Luciferase Reporter Assay | Not specified | Inhibition of NF-κB-dependent transcriptional activity | [6] |

| Human Histiocytic and Coronary Artery Endothelial Cells | ROS-generating agents | Not specified | Not specified | Suppression of NF-κB activation |

Table 2: Effects of CAPE on NF-κB Subcellular Localization

| Cell Type | Stimulus | Assay | CAPE Concentration | Effect on p65 Localization | Reference |

| Various | TNF-α | Not specified | Not specified | Prevented translocation of the p65 subunit to the nucleus | [4] |

| RAW 264.7 cells | LPS | Immunocytochemistry & Western Blot | Not specified | Significantly inhibited LPS-induced nuclear translocation of p65 | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: CAPE's multifaceted inhibition of the NF-κB signaling pathway.

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Caption: Experimental workflow for Western Blot analysis.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for the key experimental techniques used to investigate the inhibitory effects of CAPE on the NF-κB pathway.

Nuclear Extraction and Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a fundamental technique used to detect protein-DNA interactions, such as the binding of NF-κB to its consensus DNA sequence.

a. Nuclear Protein Extraction:

-

Cell Treatment: Culture cells to the desired confluency and treat with the appropriate stimulus (e.g., TNF-α, LPS) with or without varying concentrations of CAPE for the indicated time.

-

Harvesting: Scrape adherent cells or pellet suspension cells by centrifugation. Wash the cell pellet with ice-cold PBS.

-

Lysis of Cytoplasmic Membrane: Resuspend the cell pellet in a hypotonic lysis buffer containing protease and phosphatase inhibitors. Incubate on ice to allow cells to swell.

-

Disruption: Disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a fine-gauge needle.

-

Isolation of Nuclei: Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Lysis: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.

-

Extraction: Incubate on ice with intermittent vortexing to facilitate the extraction of nuclear proteins.

-

Clarification: Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.

-

Quantification: Determine the protein concentration of the nuclear extract using a Bradford or BCA protein assay.

b. EMSA Procedure:

-

Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (typically 5-10 µg), labeled probe, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer.

-

Incubation: Incubate the reaction mixture at room temperature to allow for protein-DNA binding.

-

Native Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in a cold room or with a cooling system.

-

Detection: For radioactive probes, expose the dried gel to X-ray film. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

Western Blotting for Phosphorylated Proteins and Subcellular Localization

Western blotting is employed to detect and quantify specific proteins, such as the phosphorylated forms of IKK and p65, and to assess the subcellular distribution of NF-κB.

-

Sample Preparation: Prepare cytoplasmic and nuclear extracts as described in the EMSA protocol, or prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-